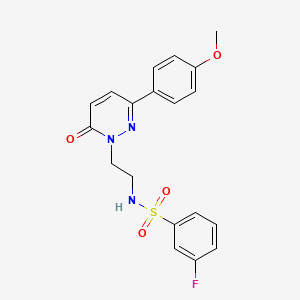
3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
3-Fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and its biological effects, particularly focusing on its pharmacological implications.
Chemical Structure
The compound features a complex arrangement of functional groups, including:
- A pyridazine ring which is known for its biological significance.
- A methoxy-substituted phenyl group that enhances lipophilicity.
- A sulfonamide moiety which is often associated with antibacterial properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Common methods include:
- Pyridazine formation through cyclization reactions.
- Functionalization of the phenyl group with methoxy and fluoro substituents.
- Sulfonamide coupling to introduce the sulfonamide group.
In Vitro Studies
Research has demonstrated significant biological activity of this compound, particularly in the context of:
- Osteoclast differentiation inhibition : It has been shown to suppress cathepsin K expression, an enzyme crucial for osteoclast function, suggesting potential applications in treating osteoporosis and other bone-related diseases.
The compound's action appears to be mediated through:
- Inhibition of osteoclast activity , which is pivotal in bone resorption processes.
- Interaction with specific proteins or enzymes involved in bone metabolism, potentially leading to reduced bone loss.
Case Studies and Experimental Findings
Pharmacological Implications
The unique structure of this compound may confer selectivity towards specific biological targets. Its ability to modulate osteoclast activity positions it as a promising candidate for drug development aimed at metabolic bone disorders.
Comparison with Related Compounds
Several compounds share structural similarities with this sulfonamide derivative, each exhibiting unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Compound A | Similar core structure | Different fluorine placement |
| Compound B | Lacks pyridazine ring | Simpler structure |
| Compound C | Contains hydroxyl group | Different functionalization |
These comparisons highlight the distinctive combination of functional groups in this compound that may lead to unique biological activities.
Properties
IUPAC Name |
3-fluoro-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-27-16-7-5-14(6-8-16)18-9-10-19(24)23(22-18)12-11-21-28(25,26)17-4-2-3-15(20)13-17/h2-10,13,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWLDOXIODTGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=CC(=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














